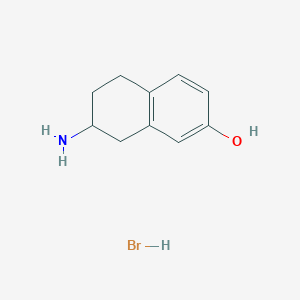

2-Amino-7-hydroxytetralin hydrobromide

Description

BenchChem offers high-quality 2-Amino-7-hydroxytetralin hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-7-hydroxytetralin hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H14BrNO |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

7-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide |

InChI |

InChI=1S/C10H13NO.BrH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H |

InChI Key |

JEVIHIXTYLDDSK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CC1N)C=C(C=C2)O.Br |

Origin of Product |

United States |

Demethylation:the Final Step in the Synthesis of the Core Structure is the Demethylation of the Methoxy Group to Yield the Free Hydroxyl Group. This is a Crucial Step and Can Be Accomplished Using Various Demethylating Agents. a Common and Effective Reagent for This Purpose is Boron Tribromide Bbr3 . This Reaction is Typically Carried out in an Inert Solvent, Such As Dichloromethane, at Low Temperatures.

Chemical Modification Strategies and Analog Design

The chemical structure of 2-amino-7-hydroxytetralin offers multiple sites for modification, allowing for the design and synthesis of a wide range of analogs. These modifications can be targeted at the primary amino group or the hydroxyl group, leading to derivatives with potentially altered chemical and biological properties.

N-Substitution Strategies

The primary amino group of 2-amino-7-hydroxytetralin is a versatile handle for introducing various substituents. Common N-substitution strategies include N-alkylation and N-acylation.

N-Alkylation: This involves the introduction of one or two alkyl groups onto the nitrogen atom. This can be achieved through reductive amination of a precursor ketone with a primary or secondary amine, or by direct alkylation of the primary amine with an alkyl halide. For instance, reaction with propyl bromide could yield N-propyl or N,N-dipropyl derivatives.

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base. For example, reaction with acetyl chloride would yield the corresponding N-acetyl derivative.

These modifications can significantly impact the basicity and lipophilicity of the molecule.

Hydroxyl Group Derivatization via Etherification and Esterification

The phenolic hydroxyl group at the C7 position provides another avenue for chemical modification through etherification and esterification reactions.

Etherification (O-Alkylation): The hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a base. This Williamson ether synthesis is a common method for introducing a variety of alkyl or aryl groups. organic-chemistry.org

Esterification: The hydroxyl group can be esterified by reaction with an acyl chloride or a carboxylic acid anhydride. This introduces an ester functionality, which can alter the molecule's polarity and susceptibility to hydrolysis.

Structural Elucidation and Characterization of Synthetic Intermediates

The successful synthesis and derivatization of 2-amino-7-hydroxytetralin hydrobromide rely on the careful characterization of all synthetic intermediates. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable tools for determining the carbon-hydrogen framework of the molecules. For example, in the 1H NMR spectrum of 7-methoxy-2-tetralone, characteristic signals for the aromatic protons, the methoxy (B1213986) group, and the aliphatic protons of the tetralone ring would be expected. spectrabase.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For instance, the IR spectrum of 7-methoxy-2-tetralone would show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. chemicalbook.com The appearance of a broad O-H stretching band would confirm the successful demethylation to 2-amino-7-hydroxytetralin.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

The table below summarizes the expected spectroscopic data for a key intermediate and a potential derivative.

| Compound | Spectroscopic Technique | Expected Key Signals |

| 7-Methoxy-2-tetralone | 1H NMR | Signals for aromatic protons, a singlet for the methoxy group protons, and multiplets for the aliphatic protons. |

| 13C NMR | Resonances for aromatic carbons, the methoxy carbon, the carbonyl carbon, and aliphatic carbons. | |

| IR | Strong C=O stretching vibration around 1715 cm-1. C-O stretching for the methoxy group. | |

| MS | Molecular ion peak corresponding to its molecular weight. | |

| N-Acetyl-2-amino-7-hydroxytetralin | 1H NMR | Appearance of a singlet for the acetyl methyl protons and a signal for the amide N-H proton. |

| IR | Characteristic N-H and C=O stretching vibrations for the amide group, and a broad O-H stretch for the hydroxyl group. | |

| MS | Molecular ion peak and fragmentation patterns consistent with the structure. |

Dopamine (B1211576) Receptor System Interactions

2-Amino-7-hydroxytetralin, commonly known as 7-OH-DPAT, is a synthetic compound that demonstrates significant interactions with the dopamine receptor system. It is recognized as a dopamine receptor agonist with a notable degree of selectivity for the D3 receptor subtype. wikipedia.org Its pharmacological profile is characterized by its binding affinities and functional activities across the different dopamine receptor subfamilies.

D1-like Receptor Subfamily (D1, D5) Binding and Functional Activity

While 7-OH-DPAT is primarily known for its high affinity for the D2-like receptor subfamily, it also exhibits activity at D1-like receptors, albeit at higher concentrations. Research indicates that at micromolar concentrations, 7-OH-DPAT can increase the formation of cyclic AMP (cAMP) in primary cerebellar granule cell cultures, an effect that is characteristic of D1 receptor agonism. nih.gov This effect was found to be antagonized by the D1-selective dopamine antagonist, SCH 23390, confirming the involvement of D1 receptors. nih.gov This suggests that while its affinity for D1-like receptors is considerably lower than for D2-like receptors, 7-OH-DPAT can function as a D1 agonist at higher doses. nih.govnih.gov

The D1-like receptor subfamily, which includes the D1 and D5 receptors, is coupled to stimulatory G proteins (Gαs/olf) and their activation leads to an increase in adenylyl cyclase activity and subsequent cAMP production. mdpi.com7tmantibodies.com The engagement of these receptors is crucial for various physiological processes, including working memory. bbrfoundation.org

D2-like Receptor Subfamily (D2, D3, D4) Binding and Functional Activity

7-OH-DPAT displays a much higher affinity for the D2-like receptor subfamily, which consists of the D2, D3, and D4 receptors. These receptors are coupled to inhibitory G proteins (Gαi/o), and their activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. 7tmantibodies.com

A defining characteristic of 7-OH-DPAT is its preferential agonism at the dopamine D3 receptor. wikipedia.org It exhibits a significantly higher binding affinity for the D3 receptor compared to the D2 and D4 receptors. nih.govaxonmedchem.com The R-(+)-isomer of 7-OH-DPAT, in particular, has been shown to bind to cloned human dopamine D3 receptors with a Ki value of 0.57 nM, demonstrating an affinity that is over 200-fold higher than its affinity for D2 receptors. nih.gov This high affinity translates to potent functional activity, as demonstrated by its ability to inhibit the firing of dopamine neurons in both the substantia nigra pars compacta (A9) and the ventral tegmental area (A10). nih.gov The potent inhibitory effect on these neurons underscores its role as a powerful D3 receptor agonist. nih.govnih.gov

The dopamine D3 receptor is primarily expressed in the limbic regions of the brain, and its modulation is thought to be relevant in the context of reward and addiction. nih.govnih.gov The selectivity of 7-OH-DPAT for the D3 receptor has made it a valuable tool in studying the physiological and behavioral roles of this specific receptor subtype. wikipedia.org

While showing a preference for D3 receptors, 7-OH-DPAT also engages and modulates dopamine D2 receptors. axonmedchem.comnih.govnih.gov At higher concentrations, the effects of 7-OH-DPAT are likely mediated by its activity at both D3 and D2 receptors. researchgate.net Studies have shown that the behavioral effects of 7-OH-DPAT, such as turning behavior in animal models, are attributable to its ability to activate D2 receptors in specific brain regions like the shell of the nucleus accumbens. nih.gov

| Compound | D2 Receptor | D3 Receptor |

|---|---|---|

| R-(+)-7-OH-DPAT | >114 | 0.57 |

| S-(-)-7-OH-DPAT | Significantly Lower Affinity | Significantly Lower Affinity |

Stereochemical Influences on Dopamine Receptor Affinity and Efficacy

The stereochemistry of 7-OH-DPAT plays a crucial role in its interaction with dopamine receptors. The R-(+)-enantiomer exhibits a markedly higher affinity and potency, particularly at the D3 receptor, compared to the S-(-)-enantiomer. nih.gov The R-(+)-isomer of 7-OH-DPAT demonstrates a more than 200-fold higher affinity for cloned human dopamine D3 receptors than for D2 receptors. nih.gov In contrast, the S-(-)-enantiomer shows considerably less affinity for both of these receptor subtypes. nih.gov

This enantiomeric selectivity is also evident in functional assays. The R-(+)-isomer is significantly more potent in inhibiting the firing of dopamine neurons. nih.gov The active enantiomer, (+)-7-OH-DPAT, was found to be 2 to 3 times more potent than the racemic mixture in electrophysiological studies. nih.gov The distinct pharmacological profiles of the enantiomers highlight the specific structural requirements for high-affinity binding and efficacy at dopamine D3 receptors. nih.govnih.gov

Serotonin (B10506) Receptor System Interactions

In contrast to its potent effects on the dopamine system, 7-OH-DPAT generally exhibits low affinity for serotonin receptors. wikipedia.org This characteristic distinguishes it from its structural isomer, 8-OH-DPAT, which is a potent 5-HT1A receptor agonist. wikipedia.orgwikipedia.org However, some studies indicate that at higher concentrations, 7-OH-DPAT can interact with certain serotonin receptor subtypes.

5-HT1A Receptor Agonism and Partial Agonism

2-Amino-7-hydroxytetralin, often studied under the name 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT), demonstrates significant activity at the serotonin 1A (5-HT1A) receptor. Research indicates that both enantiomers of 7-OH-DPAT exhibit substantial efficacy at human 5-HT1A receptors. nih.gov In functional assays that measure the coupling of the receptor to its G-protein, a key step in signal transduction, both (+)-7-OH-DPAT and (-)-7-OH-DPAT have been shown to be effective. Specifically, in studies using [³⁵S]-GTPγS binding, the (+)-isomer and (-)-isomer showed maximal stimulation of 76% and 53%, respectively, relative to the endogenous agonist serotonin (5-HT). nih.gov This demonstrates their capacity to act as agonists at this receptor subtype.

The concept of partial agonism is crucial in the pharmacology of aminotetralins. A partial agonist binds to and activates a receptor but produces a submaximal response compared to a full agonist. While 7-OH-DPAT itself is often characterized as a potent agonist, studies of its structural isomer, 8-OH-DPAT, provide context for the partial agonistic activity within this chemical class. Both the R-(+) and S-(-) enantiomers of 8-OH-DPAT have been demonstrated to act as partial agonists at 5-HT1A receptors, as they antagonize the effect of 5-HT while also stimulating the receptor to a degree. researchgate.net This dual action allows partial agonists to modulate serotonergic activity, potentially stabilizing the system by preventing overstimulation by full agonists like serotonin. science.gov

| Compound | Efficacy (% Maximal Stimulation relative to 5-HT) | Assay | Reference |

|---|---|---|---|

| (+)-7-OH-DPAT | 76% | [³⁵S]-GTPγS Binding | nih.gov |

| (-)-7-OH-DPAT | 53% | [³⁵S]-GTPγS Binding | nih.gov |

Interactions with Other 5-HT Receptor Subtypes (e.g., 5-HT4, 5-HT7)

While 2-amino-7-hydroxytetralin is well-characterized by its high affinity for dopamine D3 and serotonin 5-HT1A receptors, its interaction with other serotonin receptor subtypes is less pronounced. Some reports suggest that 7-OH-DPAT has a generally low affinity for other serotonin receptors. wikipedia.org However, the broader 2-aminotetralin chemical scaffold has been utilized to develop ligands with high affinity for other 5-HT subtypes.

Notably, research into novel 2-aminotetralin and 3-aminochroman derivatives has yielded compounds with nanomolar affinity for the 5-HT7 receptor. researchgate.net This line of inquiry has successfully produced both selective agonists and antagonists for the 5-HT7 receptor, highlighting the versatility of the aminotetralin structure as a template for designing subtype-selective serotonergic agents. researchgate.net These findings suggest that while 7-OH-DPAT itself is not a potent ligand at subtypes like 5-HT4 or 5-HT7, modifications to its structure can shift its selectivity profile significantly.

Stereochemical Determinants of Serotonin Receptor Binding and Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the interaction of aminotetralins with serotonin receptors. For 7-OH-DPAT, a marked stereoselectivity is observed in its binding and functional activity. nih.gov Although both enantiomers are active at the 5-HT1A receptor, their potencies at other receptors, such as dopamine D3, can differ significantly. nih.gov

Research on the broader class of 5-substituted-2-aminotetralins (5-SATs) reveals that the stereochemistry at the C(2) position is a key molecular determinant for receptor recognition. nih.gov Specifically, the (S)-configuration at this position has been shown to confer a substantially higher binding affinity (ranging from 35- to 1000-fold higher) than the (R)-configuration at 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.gov This preference for the (S)-enantiomer is a consistent finding across various substitutions on the aminotetralin core, underscoring the importance of precise spatial orientation for optimal interaction with the serotonin receptor binding pocket. In contrast, the stereoselectivity for 8-OH-DPAT at the 5-HT1A receptor is less pronounced than that observed for 7-OH-DPAT. nih.gov

Receptor Binding Kinetics and Thermodynamics

The binding of a ligand to its receptor is governed by thermodynamic principles. Studies on a range of 5-HT1A receptor ligands, including various tetralin derivatives, have elucidated the thermodynamic parameters—Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°)—that drive the binding process. nih.gov

These parameters are determined by measuring binding affinities at several different temperatures and constructing van't Hoff plots. For the 5-HT1A receptor, these plots have been found to be linear over a physiological temperature range (0-35°C), and Scatchard plot analysis indicates a single class of high-affinity binding sites. nih.gov The thermodynamic data from these studies provide insight into the molecular forces (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that are responsible for the formation and stability of the ligand-receptor complex. Interestingly, experimental data for the 5-HT1A receptor indicate that agonists and antagonists are not clearly discriminated based on their thermodynamic profiles alone. nih.gov

| Thermodynamic Parameter | Description | Method of Determination | Reference |

|---|---|---|---|

| ΔG° (Gibbs Free Energy) | The overall energy change of binding; determines binding affinity (Kd). A more negative value indicates higher affinity. | Calculated from the affinity constant (Kd). | nih.gov |

| ΔH° (Enthalpy) | The heat released or absorbed during binding. Reflects the formation and breaking of bonds (e.g., hydrogen bonds, van der Waals forces). | Derived from the slope of the van't Hoff plot. | nih.gov |

| ΔS° (Entropy) | The change in the system's disorder upon binding. Often influenced by the displacement of water molecules (hydrophobic effect). | Calculated from ΔG° and ΔH°. | nih.gov |

Intracellular Signal Transduction Mechanisms

G-protein Coupling and Adenylate Cyclase Modulation

Upon binding to the 5-HT1A receptor, 2-amino-7-hydroxytetralin initiates a cascade of intracellular events, beginning with the activation of a heterotrimeric G-protein. The 5-HT1A receptor is canonically coupled to G-proteins of the Gαi/o family. nih.gov Activation of the receptor by an agonist like 7-OH-DPAT causes a conformational change that promotes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the βγ subunit complex.

The primary downstream effector of the activated Gαi/o subunit is the enzyme adenylate cyclase. Gαi/o exerts an inhibitory effect on this enzyme, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). physiology.orgnih.gov This reduction in cAMP levels, in turn, modulates the activity of downstream proteins such as protein kinase A (PKA). The ability of both (+)- and (-)-7-OH-DPAT to stimulate [³⁵S]-GTPγS binding confirms their capacity to effectively engage this G-protein coupling mechanism. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Beyond the canonical Gαi/o-adenylate cyclase pathway, G-protein coupled receptors (GPCRs) can also influence other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway, which includes extracellular signal-regulated kinases (ERK), plays a critical role in regulating cellular processes like growth and differentiation.

While direct studies on 7-OH-DPAT's effect on the MAPK pathway via 5-HT1A receptors are limited, evidence from its action at dopamine receptors indicates its capability to modulate this cascade. For instance, 7-OH-DPAT has been shown to stimulate ERK1/2 phosphorylation through its agonist activity at the dopamine D3 receptor. science.gov Furthermore, in certain cell types, treatment with 7-OH-DPAT has been found to enhance ERK activation. nih.gov This suggests that the activation of GPCRs like the D3 or 5-HT1A receptor by 7-OH-DPAT can lead to the transactivation of signaling pathways that culminate in MAPK/ERK activation, representing a key mechanism for its broader cellular effects.

Structure-Activity Relationship (SAR) Studies of Substituted Aminotetralins

The relationship between the chemical structure of a molecule and its biological activity is known as the structure-activity relationship (SAR). wikipedia.org SAR analysis allows for the determination of which chemical groups on a compound are responsible for its pharmacological effects, enabling medicinal chemists to modify a compound's structure to enhance its potency or selectivity. wikipedia.org For the aminotetralin class of compounds, extensive SAR studies have been conducted to understand how modifications to different parts of the molecular scaffold influence their interaction with various receptors.

Modifications to the N-alkyl substituent on the amino group of 2-aminotetralins have a profound impact on their potency and selectivity as receptor agonists. For dopamine receptor activity, the size and nature of the N-alkyl groups are critical. Research indicates that an n-propyl group on the nitrogen is optimal for central dopamine receptor agonist activity. nih.gov Compounds with N-ethyl substituents are slightly less active, while those lacking either N-ethyl or N-propyl groups are almost inactive. nih.gov The N,N-dipropyl substitution is considered one of the most consistently effective amine groups for producing dopaminergic activity. nih.gov This effect is believed to be due to steric factors rather than lipophilicity, suggesting the N-substituent must fit into a specific receptor cavity that can best accommodate a group the size of an n-propyl. nih.gov

The N-alkyl chain also plays a crucial role in determining selectivity between different serotonin (5-HT) receptor subtypes. The size of the amine substituent can dictate whether the compound preferentially binds to 5-HT1A or 5-HT1B/1D receptors. nih.govacs.org Larger, bulky amine groups tend to confer selectivity for the 5-HT1A receptor, whereas smaller groups can direct selectivity towards 5-HT1B and 5-HT1D receptors. nih.govacs.org For instance, substituting the C(2) position with a relatively large basic pyrrolidine (B122466) moiety results in high potency and selectivity for the 5-HT1A receptor. nih.govacs.org In contrast, a smaller N,N-dimethyl amine group at the same position leads to selective, high potency at 5-HT1B and 5-HT1D receptors. nih.govacs.org

| N-Substituent at C(2) | Receptor Selectivity Profile | Reference |

|---|---|---|

| N,N-di-n-propyl | Optimal for dopamine receptor agonism | nih.govnih.gov |

| N-ethyl | Slightly less active at dopamine receptors compared to N,N-di-n-propyl | nih.gov |

| Unsubstituted (Primary Amine) | Almost inactive at dopamine receptors | nih.gov |

| Pyrrolidine (large) | Selective high potency at 5-HT1A receptors | nih.govacs.org |

| N,N-dimethyl (small) | Selective high potency at 5-HT1B and 5-HT1D receptors | nih.govacs.org |

Substituents on the aromatic ring of the aminotetralin structure are a key determinant of the compound's pharmacological profile, including its receptor selectivity and its effects on neurotransmitter transporters. The position of a hydroxyl (-OH) group, in particular, can dramatically shift the compound's primary target. A classic example is the comparison between 7-OH-DPAT and its structural isomer, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT). While both are N,N-dipropyl aminotetralins, 7-OH-DPAT acts as a preferential agonist at dopamine D2 and D3 receptors. nih.gov In contrast, 8-OH-DPAT is a preferential and selective agonist at 5-HT1A receptors. nih.gov This demonstrates that merely shifting the hydroxyl group from the 7-position to the 8-position redirects the compound's selectivity from the dopamine system to the serotonin system.

Quantitative structure-activity relationship (QSAR) studies have further elucidated the effects of various aromatic ring substituents on the ability of aminotetralins to inhibit dopamine (DA) and norepinephrine (B1679862) (NE) uptake. The nature and position of these substituents fine-tune the potency and selectivity of transporter inhibition.

For Norepinephrine Uptake Inhibition: A hydroxyl group at the R6 position increases inhibitory potency. nih.gov Conversely, a methoxy group at the R7 position leads to a decrease in inhibitory potency. nih.gov

For Dopamine Uptake Inhibition: A hydroxyl group at the R6 position also enhances DA uptake inhibitory potency. nih.gov Similar to its effect on NE uptake, a methoxy group at the R7 position diminishes potency for DA uptake inhibition. nih.gov Furthermore, hydrophilic substituents at the R6 and/or R9 positions contribute to increased inhibitory potency at the dopamine transporter. nih.gov

For Selectivity between Transporters: The specific substituent can influence selectivity. A bromine atom at the R6 position makes a compound a more effective norepinephrine uptake inhibitor than a dopamine uptake inhibitor. nih.gov

| Substituent & Position | Effect on Norepinephrine (NE) Uptake Inhibition | Effect on Dopamine (DA) Uptake Inhibition | Reference |

|---|---|---|---|

| Hydroxy at R6 | Increases Potency | Increases Potency | nih.govnih.gov |

| Methoxy at R7 | Decreases Potency | Decreases Potency | nih.govnih.gov |

| Hydrophilic group at R6/R9 | Not Specified | Increases Potency | nih.gov |

| Bromine at R6 | Confers selectivity for NE uptake inhibition over DA uptake inhibition | nih.gov | |

| Hydroxy at C-7 (e.g., 7-OH-DPAT) | Confers preferential agonist activity at Dopamine D2/D3 receptors | nih.gov | |

| Hydroxy at C-8 (e.g., 8-OH-DPAT) | Confers preferential agonist activity at Serotonin 5-HT1A receptors | nih.gov |

Preclinical Pharmacological Investigations and Mechanistic Insights

In Vitro Cellular Models for Receptor Functional Studies

The functional properties and receptor binding affinities of 2-amino-7-hydroxytetralin derivatives have been extensively characterized using cloned receptor expression systems. Human Embryonic Kidney 293 (HEK293) cells are a common vehicle for these studies, as they can be engineered to express specific receptor subtypes, allowing for the isolated analysis of drug-receptor interactions. mdpi.comnih.gov

Research on the R-(+)-isomer of 7-hydroxy-2-(N,N-di-n-propylamino)tetralin (7-OH-DPAT), a closely related derivative, demonstrated marked selectivity for specific dopamine (B1211576) receptor subtypes. In studies utilizing cells expressing cloned human dopamine receptors, the R-(+)-enantiomer displayed a significantly higher affinity for D3 receptors compared to D2 receptors. nih.gov This stereoselectivity is a critical feature, as the S-(-)-enantiomer showed considerably less affinity for both D2 and D3 receptor subtypes. nih.gov

Further investigations into the stereoisomers of 7-OH-DPAT expanded this analysis to include serotonin (B10506) receptors. These studies confirmed a pronounced stereoselectivity at dopamine receptors, with the (+)-isomer binding with 20-fold greater potency to human D3 (hD3) receptors than the (-)-isomer. nih.gov This selectivity was less pronounced at serotonin 5-HT1A receptors. nih.gov The functional activity of these compounds, a measure of their ability to activate the receptor and initiate a cellular response, was assessed via [35S]-GTPγS binding assays. Both the (+) and (-) isomers of 7-OH-DPAT demonstrated substantial efficacy at human 5-HT1A receptors, recorded at 76% and 53% of maximum stimulation, respectively. nih.gov

| Compound | Dopamine D3 Receptor | Dopamine D2 Receptor | Serotonin 5-HT1A Receptor |

|---|---|---|---|

| R-(+)-7-OH-DPAT | 0.57 nih.gov | >114 (calculated from 200-fold lower affinity) nih.gov | Data not specified in source nih.gov |

| (+)-7-OH-DPAT | High Affinity (20-fold > (-)-isomer) nih.gov | Lower Affinity nih.gov | Lower Affinity (20-fold lower than at hD3) nih.gov |

| (-)-7-OH-DPAT | Low Affinity nih.gov | Lower Affinity nih.gov | Higher Affinity than at hD3 (5-fold selectivity for hD3 vs 5-HT1A) nih.gov |

Beyond cloned receptor systems, the pharmacological effects of aminotetralin compounds are examined in cell lines that endogenously express relevant receptors and in primary neuronal cultures that more closely mimic the complex environment of the central nervous system. Opossum Kidney (OK) cells, for instance, are a well-established model for studying renal transport processes and have been used to investigate G-protein coupled receptors, including serotonin and dopamine receptors. nih.govnih.gov Studies on OK cells have characterized the function of D1-like dopamine receptors and 5-HT1B receptors, demonstrating the utility of this cell line in exploring receptor-mediated modulation of cellular functions like ion transport. nih.govnih.gov

Primary neuronal cultures are invaluable for studying the direct effects of compounds on neuronal health and function. For example, the activation of 5-HT1A receptors by agonists has been shown to provide neuroprotective effects in neuronal cultures. nih.gov Organotypic slice cultures from brain regions like the cerebral cortex allow for the investigation of how neurotransmitters and modulators influence neuronal differentiation and development in a setting that preserves some of the tissue's original architecture. nih.gov While specific data on 2-amino-7-hydroxytetralin hydrobromide in MN9D cells (a dopaminergic neuroblastoma cell line) is not detailed in the provided sources, this cell line represents another important tool for investigating compounds that target the dopamine system.

In Vivo Animal Models for Neuropharmacological Evaluation

In vivo studies in animal models are crucial for understanding how a compound affects complex neural circuits and neurotransmitter dynamics. Administration of the R-(+)-isomer of 7-OH-DPAT in rats was found to produce a dose-dependent decrease in the release of dopamine. nih.gov This effect is consistent with the compound acting as an agonist at presynaptic autoreceptors, which function to inhibit further neurotransmitter release. The inhibition of dopamine release is considered to be potentially mediated by the compound's high affinity for D3 receptors. nih.gov The broader context of neurotransmitter modulation involves intricate interactions between different systems; for instance, the activity of mesencephalic dopamine neurons is known to be modulated by serotonin 2C (5-HT2C) receptors, highlighting the cross-talk between these two critical neurotransmitter systems. nih.gov

Extracellular in vivo electrophysiology allows for the direct measurement of the firing activity of individual neurons in response to a pharmacological agent. Studies on the isomers of 7-OH-DPAT have revealed distinct effects on the electrical activity of both dopaminergic and serotonergic neurons. nih.gov The administration of these compounds was shown to inhibit the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN) and dopaminergic neurons in the ventral tegmental area (VTA). nih.gov

A marked stereoselectivity was observed, where (+)-7-OH-DPAT was approximately 20-fold more potent than its (-)-isomer in reducing the firing rate of VTA dopaminergic neurons. nih.gov The inhibitory effect on VTA neurons was blocked by the D2/D3 antagonist haloperidol, confirming the involvement of dopamine receptors. nih.gov Conversely, the inhibition of DRN serotonergic neuron firing was abolished by the 5-HT1A antagonist (-)-tertatolol, indicating that this effect is mediated by 5-HT1A receptors. nih.gov The (+)-isomer was also 20-fold more potent at inhibiting VTA firing compared to DRN firing, consistent with its higher affinity for D3 receptors over 5-HT1A receptors. nih.gov

| Compound | Effect on VTA (Dopaminergic) Neuron Firing | Mediating Receptor in VTA | Effect on DRN (Serotonergic) Neuron Firing | Mediating Receptor in DRN |

|---|---|---|---|---|

| (+)-7-OH-DPAT | Inhibition (20-fold more potent than (-)-isomer) nih.gov | D3/D2 Receptors nih.gov | Inhibition (at 20-fold higher doses than for VTA) nih.gov | 5-HT1A Receptors nih.gov |

| (-)-7-OH-DPAT | Inhibition (low potency) nih.gov | D3/D2 Receptors nih.gov | Inhibition nih.gov | 5-HT1A Receptors nih.gov |

The neurochemical and electrophysiological effects of 2-amino-7-hydroxytetralin derivatives translate into specific physiological responses mediated by receptors in distinct brain areas. The inhibition of dopamine release observed in rats is a key physiological response linked to the activation of dopamine D3 autoreceptors, which are highly expressed in mesolimbic regions. nih.gov

Similarly, the electrophysiological finding that (+)-7-OH-DPAT potently inhibits the firing of VTA neurons is a direct physiological consequence of its agonist activity at D3 and D2 receptors located on these dopamine neurons. nih.gov In contrast, its effects on the serotonergic system, such as the inhibition of neuronal firing in the DRN, are mediated by its interaction with 5-HT1A autoreceptors in that brain region. nih.gov These distinct, receptor-specific actions in different neuronal populations underscore the compound's complex pharmacological profile and its ability to modulate multiple neurotransmitter systems.

Mechanistic Studies of Neuroprotection in Relevant Preclinical Models (e.g., antioxidant properties)

Currently, there is a notable lack of publicly available preclinical research specifically investigating the mechanistic details of neuroprotection, such as the antioxidant properties, for the compound 2-Amino-7-hydroxytetralin hydrobromide. Extensive searches of scientific literature did not yield studies that directly examine its effects on oxidative stress markers, antioxidant enzyme activity, or other related pathways in models of neurodegeneration.

While research exists for structurally related aminotetralin compounds, the specific neuroprotective and antioxidant mechanisms of 2-Amino-7-hydroxytetralin hydrobromide remain uncharacterized in the accessible scientific literature. Therefore, detailed research findings and data tables on its antioxidant properties cannot be provided at this time.

Advanced Research Methodologies and Computational Approaches

Radioligand Binding Assays for Receptor Affinity and Density Determination

Radioligand binding assays are fundamental in neuropharmacology for quantifying the affinity of a compound for a specific receptor. This technique involves using a radioactively labeled ligand (radioligand) that is known to bind to the target receptor. By measuring the displacement of this radioligand by an unlabeled compound, such as 7-OH-DPAT, the binding affinity (typically expressed as the inhibition constant, Ki, or the dissociation constant, Kd) of the unlabeled compound can be determined.

Studies have utilized [3H]7-OH-DPAT as a selective radioligand to characterize dopamine (B1211576) D3 receptors in various tissues, including human peripheral blood lymphocytes. nih.gov In these studies, the binding of [3H]7-OH-DPAT was found to be of high affinity, with a dissociation constant (Kd) of 0.27 nM and a maximum binding capacity (Bmax) of 14.7 fmol/2 x 10(6) cells. nih.gov The rank order of potency for various compounds in displacing [3H]7-OH-DPAT was consistent with the established pharmacology of the D3 receptor. nih.gov

Competition binding assays, where 7-OH-DPAT is used to displace other selective radioligands, have been instrumental in defining its receptor affinity profile. The R-(+)-enantiomer of 7-OH-DPAT demonstrates a pronounced selectivity for the human dopamine D3 receptor, with a Ki value of 0.57 nM, which is over 200-fold higher than its affinity for the D2 receptor. nih.gov This highlights the stereoselective nature of its interaction. Data from various binding studies have established a comprehensive affinity profile of 7-OH-DPAT across a range of dopamine and serotonin (B10506) receptors.

| Receptor | Species | Radioligand | Ki Value (nM) | Reference |

|---|---|---|---|---|

| Dopamine D3 | Human | - | 0.57 | nih.gov |

| Dopamine D2 | Human | [3H]7-OH-DPAT | 2.27 | guidetopharmacology.org |

| Dopamine D2L | Rat | [3H]spiperone | 202 | guidetopharmacology.org |

| Dopamine D2 | Rat | [3H]raclopride | 2.5 | guidetopharmacology.org |

| Dopamine D4 | Human | [3H]spiperone | 69.8 | guidetopharmacology.org |

| 5-HT1A | Human | [3H]8-OH-DPAT | 32.4 | guidetopharmacology.org |

Functional Assays for Receptor Efficacy Determination

Functional assays are employed to determine not just if a compound binds to a receptor, but whether that binding event leads to a cellular response, thereby classifying the compound as an agonist, antagonist, or inverse agonist.

The Fluorescence Imaging Plate Reader (FLIPR) system is a high-throughput method used to measure intracellular calcium mobilization, which is a common downstream signaling event for G-protein-coupled receptors (GPCRs) that couple to Gαq proteins. nih.govmoleculardevices.com The assay principle involves loading cells with a calcium-sensitive fluorescent dye. moleculardevices.com When a receptor is activated by an agonist, it can trigger the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. This increase is detected as a change in fluorescence intensity by the FLIPR instrument. moleculardevices.comkcl.ac.uk

The FLIPR Calcium Assay kits provide a homogeneous, "mix-and-read" format that simplifies the process by eliminating wash steps. moleculardevices.com A masking dye is included to quench extracellular fluorescence, thereby improving the signal-to-background ratio. moleculardevices.com This technology allows for the real-time kinetic analysis of receptor activation and is widely used in drug discovery to screen for agonists and antagonists of GPCRs and calcium channels. nih.govkcl.ac.uk While this is a standard method for characterizing GPCR ligands, specific studies detailing the use of FLIPR assays to assess calcium mobilization induced by 2-Amino-7-hydroxytetralin hydrobromide were not prominent in the reviewed literature.

The [35S]GTPγS binding assay is a functional technique that directly measures the activation of G-proteins, an early event following agonist binding to a GPCR. dovepress.com In the inactive state, a G-protein is bound to guanosine (B1672433) diphosphate (B83284) (GDP). Agonist binding promotes a conformational change in the receptor, which catalyzes the exchange of GDP for guanosine triphosphate (GTP) on the G-protein's α-subunit, leading to its activation.

This assay uses [35S]GTPγS, a non-hydrolyzable analog of GTP, which binds to the activated G-protein. The amount of bound [35S]GTPγS is proportional to the extent of G-protein activation by the agonist. This allows for the determination of an agonist's potency (EC50) and efficacy (Emax) relative to a full agonist. dovepress.com Studies on 7-OH-DPAT have utilized this assay to confirm its agonist activity at the human dopamine D2L receptor, where it stimulated [35S]GTPγS binding with a pEC50 value of 7.4. guidetopharmacology.org This method is particularly useful for receptors coupled to Gαi/o proteins, such as the D2-like dopamine receptors. uni-regensburg.de

| Receptor | Species | Assay Parameter | Value | Reference |

|---|---|---|---|---|

| Dopamine D2L | Human | pEC50 | 7.4 | guidetopharmacology.org |

| Dopamine D2L | Human | EC50 (nM) | 39.8 | guidetopharmacology.org |

Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger whose intracellular concentration is regulated by the enzyme adenylyl cyclase. GPCRs that couple to Gαs proteins stimulate adenylyl cyclase, increasing cAMP levels, while those coupled to Gαi/o proteins inhibit it. uni-regensburg.de cAMP accumulation assays measure these changes to determine the functional effect of a ligand.

For D2-like receptors, which are Gαi/o-coupled, agonists like 7-OH-DPAT are expected to inhibit adenylyl cyclase. In a typical assay format, cAMP production is first stimulated using an agent like forskolin. nih.govacs.org The ability of an agonist to inhibit this forskolin-stimulated cAMP accumulation is then measured. acs.org Research has confirmed that 7-OH-DPAT acts as a full agonist in this context, producing a maximal inhibition of forskolin-induced cAMP accumulation. dovepress.com This functional response confirms the compound's efficacy in activating the Gαi/o signaling pathway downstream of D2-like receptors. nih.gov

Electrophysiological Recording Techniques (e.g., Microiontophoresis)

Electrophysiological techniques provide a direct measure of a drug's effect on the electrical activity of individual neurons in real-time. Microiontophoresis is a technique used to apply minute quantities of a charged substance, such as 7-OH-DPAT, directly onto the surface of a neuron being recorded. This allows for the precise and localized application of the drug, minimizing systemic effects.

Studies using extracellular single-unit recordings in anesthetized rats have examined the effects of 7-OH-DPAT on dopamine neurons. Systemic administration of 7-OH-DPAT was found to decrease the activity of dopaminergic neurons in the ventral tegmental area (A10) and substantia nigra pars compacta (A9). nih.govnih.gov When applied via microiontophoresis, 7-OH-DPAT dose-dependently inhibited the firing of neurons in the nucleus accumbens, whether the firing was spontaneous or induced by glutamate. nih.govresearchgate.net These findings suggest that 7-OH-DPAT has a potent inhibitory effect on both presynaptic dopamine cell bodies and postsynaptic neurons in key brain regions. nih.govresearchgate.net However, one study noted a lack of preferential effect on the mesolimbic (A10) versus the nigrostriatal (A9) dopamine system, suggesting it does not possess mesolimbic selectivity. nih.gov

Molecular Modeling and Computational Chemistry

Molecular modeling and computational chemistry are powerful tools used to visualize and understand the interactions between a ligand and its receptor at the atomic level. These techniques can predict the binding pose of a ligand within the receptor's binding pocket, identify key amino acid residues involved in the interaction, and help explain structure-activity relationships (SAR) and stereoselectivity. lsu.edu

For aminotetralin derivatives, computational approaches such as molecular docking and molecular dynamics (MD) simulations have been employed to gain insight into their binding mechanisms. lsu.edu Docking studies can predict the most favorable conformation of the ligand within the receptor's active site. MD simulations can then be used to observe the dynamic behavior of the ligand-receptor complex over time, providing information on the stability of the interaction. lsu.edu For instance, in studies of the related compound 8-OH-DPAT, molecular modeling has been used to explain the stereoselectivity observed between its R- and S-enantiomers at the 5-HT1A receptor. lsu.edu These computational studies can reveal subtle differences in how each enantiomer interacts with specific residues like Asp116, which is crucial for binding, thereby explaining differences in their observed biological activity. lsu.eduresearchgate.net Such approaches are invaluable for the rational design of new compounds with improved affinity and selectivity. researchgate.net

Homology Modeling of G-Protein Coupled Receptors

Given the historic difficulty in crystallizing membrane-bound proteins like GPCRs, homology modeling has become an essential tool for obtaining structural information. nih.govnih.gov Since no crystal structures of many serotonin receptors were available for a long time, researchers constructed three-dimensional models based on the high-resolution crystal structure of a related protein, such as bovine rhodopsin or the β2-adrenergic receptor. nih.govacs.org

The process of homology modeling for a target receptor, such as the serotonin 5-HT1A receptor, involves several key steps:

Template Selection: Identifying a known experimental structure of a related GPCR (the "template") that has the highest possible amino acid sequence similarity to the target receptor. nih.govspringernature.com The β2-adrenergic receptor (PDB code: 2RH1) has been a commonly used template for modeling monoamine receptors like the 5-HT1A receptor. nih.gov

Sequence Alignment: Aligning the amino acid sequence of the target receptor with that of the template. This step is critical for correctly mapping the structural framework of the template onto the target sequence. acs.org

Model Building: Generating the 3D coordinates for the target receptor based on the alignment with the template structure. This is often performed using automated software like Modeler. acs.org

Model Refinement and Validation: The initial model is then refined, often through energy minimization and molecular dynamics simulations, to resolve any structural inconsistencies and achieve a more stable and realistic conformation. nih.govbrylinski.org Validation involves assessing the model's quality using various computational tools and comparing it against known experimental data, such as information from site-directed mutagenesis studies. nih.gov

These generated models serve as crucial 3D templates for performing ligand docking studies to investigate how compounds like 2-Amino-7-hydroxytetralin and its analogs bind to the receptor. nih.govacs.org

Ligand Docking and Molecular Dynamics Simulations

Ligand docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand) and its protein target at an atomic level. nih.govnih.govbiorxiv.org

Ligand Docking Docking simulations place a ligand, such as a 2-aminotetralin derivative, into the binding site of a receptor model to predict its preferred binding orientation and affinity. nih.govelsevierpure.com For aminergic GPCRs like the serotonin receptors, a key interaction involves an ionic bond between the protonated amine of the ligand and a highly conserved aspartate residue in transmembrane helix 3 (TM3), specifically Asp3.32. acs.orgnih.govnih.gov

Studies on 2-aminotetralin analogs have identified other crucial interactions within the 5-HT1A receptor's binding pocket. brylinski.orgnih.gov For instance, the aromatic part of the tetralin scaffold often engages in interactions with aromatic residues like Phenylalanine (Phe6.52), while substituents can form hydrogen bonds with residues such as Serine (Ser5.42) and Threonine (Thr3.33). nih.govnih.gov The table below summarizes key interacting residues for 2-aminotetralin derivatives within serotonin 1A receptor models.

| Interacting Residue | Helix Location | Type of Interaction | Reference |

| Aspartic Acid (D3.32) | TM3 | Ionic Bond | nih.gov, nih.gov |

| Threonine (T3.33) | TM3 | Hydrogen Bond | nih.gov |

| Serine (S5.42) | TM5 | Hydrogen Bond | nih.gov, nih.gov |

| Phenylalanine (F6.52) | TM6 | Aromatic | nih.gov |

| Asparagine (N7.39) | TM7 | Hydrogen Bond | nih.gov, nih.gov |

| Tyrosine (Y7.43) | TM7 | Hydrogen Bond | nih.gov |

Molecular Dynamics (MD) Simulations Following docking, MD simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. nih.govnih.govbiorxiv.org These simulations, which can run from nanoseconds to microseconds, provide a more realistic representation of the binding event in a simulated physiological environment, often including a lipid bilayer and water molecules. nih.govdergipark.org.truark.edu

MD simulations are used to:

Refine the docked pose of the ligand, allowing both the ligand and the receptor side chains to adjust for an optimal fit. brylinski.org

Assess the stability of the key interactions observed in docking studies over time. nih.gov

Investigate conformational changes in the receptor upon ligand binding, which can provide insights into the mechanisms of receptor activation or inhibition. nih.govbiorxiv.org

Calculate binding free energies (e.g., using MM-GBSA methods) to provide a more accurate estimation of ligand affinity. tandfonline.com

For example, MD simulations of 5-substituted-2-aminotetralin (5-SAT) analogs docked into serotonin receptor models helped to rationalize experimentally observed receptor selectivity and stereoselective affinity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.govmdpi.com The goal of QSAR is to develop predictive models that can guide the design of new molecules with improved potency or selectivity. nih.govresearchgate.net

In the context of 2-aminotetralin derivatives, QSAR studies are performed to understand how different chemical modifications to the scaffold affect their affinity and selectivity for various serotonin receptors, such as 5-HT1A and 5-HT7. nih.gov The process typically involves:

Data Set Assembly: A series of structurally related compounds (e.g., 5-substituted-2-aminotetralins) with experimentally measured biological activities (e.g., Ki values for receptor binding) is compiled. nih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various physicochemical properties, such as steric (size, shape), electronic (charge distribution), and hydrophobic characteristics. nih.govrsc.org

Model Development: Statistical techniques, such as multiple linear regression (MLR) or more advanced machine learning methods, are used to build a mathematical equation that relates a subset of the calculated descriptors to the biological activity. mdpi.comshd-pub.org.rs

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation (using a set of compounds not included in the model-building process) techniques. rsc.orgresearchgate.net

A 3D-QSAR study on 5-substituted-2-aminotetralin analogs revealed key structural insights. The results indicated that steric bulk at the C5-position of the tetralin ring enhances selectivity for the 5-HT7 receptor over the 5-HT1A receptor. nih.gov Conversely, introducing steric and hydrophobic groups at the C2-amino position was found to impart selectivity for the 5-HT1A receptor. nih.gov These findings, derived from QSAR models, provide a rational basis for designing new ligands with specific selectivity profiles for different serotonin receptor subtypes.

Q & A

Q. What safety protocols are critical when handling 2-Amino-7-hydroxytetralin hydrobromide in aqueous solutions?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.